(S)-(1-Ethylpyrrolidin-3-yl)methanamine
Description
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
[(3S)-1-ethylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-2-9-4-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |
InChI Key |
NKJWMNYRBVKMJY-ZETCQYMHSA-N |
Isomeric SMILES |
CCN1CC[C@H](C1)CN |
Canonical SMILES |
CCN1CCC(C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
(S)-(1-Ethylpyrrolidin-2-yl)methanamine
- Structural Difference : Methanamine group at the 2-position instead of 3-position.
- Impact : Positional isomerism alters steric interactions with receptor binding pockets. Despite a high similarity score (0.96), the 2-yl derivative may exhibit distinct pharmacokinetic profiles due to conformational flexibility .
2-(Aminomethyl)-1-ethylpyrrolidine
Substituent Modifications on the Pyrrolidine Ring
N,N-Dimethylpyrrolidin-3-amine dihydrochloride
- Structural Difference : Dimethylamine substituent at the 3-position instead of methanamine.
(1-Methylpiperidin-2-yl)methanamine dihydrochloride
Aromatic and Heterocyclic Derivatives
(9-Ethyl-9H-carbazol-3-yl)methanamine Analogs
- Structural Difference : Carbazole core replaces pyrrolidine.
- Impact : Extended aromatic systems enhance π-π stacking interactions, improving D3R binding (e.g., compound 23k : D3R Ki = 144.7 nmol/L). However, selectivity over D2R is maintained (<15% inhibition at 10 mmol/L) due to the methanamine linker .
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
Ethyl vs. Alkyl Substituents
(S)-(1-Allylpyrrolidine-2-yl)methanamine
- Structural Difference : Allyl group (unsaturated) replaces ethyl.
N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Research Findings and Implications
- Receptor Selectivity : The ethyl group in (S)-(1-Ethylpyrrolidin-3-yl)methanamine contributes to D3R selectivity over D2R, a critical factor in minimizing side effects in neurological therapies .
- Synthetic Accessibility : Compared to carbazole derivatives, pyrrolidine-based analogs are more synthetically tractable, with higher yields reported in reductive amination protocols .
- Metabolic Stability : Ethyl substituents generally confer better metabolic stability than allyl or aromatic groups, as seen in comparative studies of pyrrolidine derivatives .
Preparation Methods
Methodology Overview
The resolution of racemic N-ethyl-2-aminomethylpyrrolidine using Ltartaric acid (levotartaric acid) is a widely cited industrial method. The process involves:
-
Mixing : Combining Ltartaric acid with a solvent system (alcohol:water = 3:1 to 10:1 by mass).
-
Reaction : Adding racemic N-ethyl-2-aminomethylpyrrolidine under controlled temperatures (0–30°C) and stirring for 6–24 hours.
-
Crystallization : Isolating the diastereomeric salt (N-ethyl-2-aminomethylpyrrolidine Ltartrate) via suction filtration.
-
Recovery : Adjusting the pH of the mother liquor to 9–10 with NaOH, followed by ethanol recovery and vacuum distillation to obtain the (S)-enantiomer.
Key Parameters:
-
Solvent Selection : Methanol, ethanol, or isopropanol enhance salt solubility and crystallization efficiency.
-
Temperature : Optimal cooling at 10–20°C improves enantiomeric excess (e.e.) to >99%.
Reductive Amination of Pyrrolidine Derivatives
Synthetic Route from (S)-Pyrrolidin-3-ylmethanamine
A complementary academic approach involves reductive amination of (S)-pyrrolidin-3-ylmethanamine with acetaldehyde:
-
Condensation : Reacting the amine with acetaldehyde in ethanol under reflux to form the imine intermediate.
-
Reduction : Treating the imine with sodium borohydride (NaBH₄) to yield the tertiary amine.
-
Purification : Isolation via solvent extraction and vacuum distillation.
Process Optimization:
-
Stoichiometry : A 1:1.1 molar ratio of amine to acetaldehyde minimizes byproducts.
-
Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation.
Comparative Analysis of Methods
Challenges and Innovations
Limitations of Current Methods
Emerging Techniques
-
Enzymatic Resolution : Pilot studies using lipases for kinetic resolution show promise but remain experimental.
-
Flow Chemistry : Continuous-flow systems reduce reaction times and improve selectivity in reductive amination.
Industrial Applications and Patents
The patent CN102442935A highlights the economic advantage of Ltartaric acid over costlier resolving agents like dibenzoyl-L-tartaric acid. Meanwhile, WO2013160273A1 underscores the importance of crystalline polymorph control for pharmaceutical formulations, though it focuses on a structurally analogous compound .
Q & A
Q. What are the established synthetic routes for (S)-(1-Ethylpyrrolidin-3-yl)methanamine?
The synthesis typically involves enantioselective alkylation of pyrrolidine derivatives. A common method includes reacting (S)-pyrrolidin-3-ylmethanamine with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride) in anhydrous solvents like tetrahydrofuran (THF) . For chiral purity, enantioselective reduction using sodium borohydride with a chiral catalyst (e.g., (R)-BINOL) can be employed to retain the (S)-configuration . Post-synthesis purification via column chromatography or recrystallization ensures high enantiomeric excess (>98%) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the pyrrolidine ring structure and ethyl substitution (e.g., δ ~2.8 ppm for N-CH₂CH₃ protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 142.15 (C₇H₁₆N₂⁺) .
- Chiral HPLC: To verify enantiopurity, methods using a Chiralpak AD-H column and hexane/isopropanol mobile phase are recommended .
Q. What are the key physicochemical properties influencing its research applications?
- Solubility: High solubility in polar aprotic solvents (e.g., DMSO) due to the amine group; limited in non-polar solvents .
- Stability: Sensitive to oxidation; storage under inert gas (N₂/Ar) at -20°C is advised .
- pKa: The secondary amine has a pKa ~9.5, enabling protonation under physiological conditions, which affects receptor binding .
Advanced Research Questions
Q. How can enantioselective synthesis of the (S)-enantiomer be optimized to minimize racemization?
Racemization during synthesis is mitigated by:
- Low-temperature reactions (<0°C) to reduce thermal epimerization .
- Chiral auxiliaries: Temporarily attaching groups like Boc to the amine prevents undesired stereochemical inversion .
- Kinetic resolution: Using enzymes (e.g., lipases) to selectively hydrolyze the (R)-enantiomer from a racemic mixture .
Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?
- Pyrrolidine ring modifications: Adding methyl groups at C4 increases lipophilicity, enhancing blood-brain barrier penetration for neuropharmacology studies .
- Ethyl group replacement: Substituting ethyl with bulkier groups (e.g., isopropyl) reduces affinity for G protein-coupled receptors (GPCRs) but improves selectivity for monoamine transporters .
- Amine functionalization: Converting the primary amine to a secondary amine (e.g., N-methylation) decreases off-target interactions with histamine receptors .
Q. How does this compound interact with biological targets?
- Serotonin receptors (5-HT): Acts as a partial agonist at 5-HT₁A receptors (Kd ~120 nM), confirmed via radioligand binding assays using [³H]-8-OH-DPAT .
- Dopamine transporters (DAT): Inhibits dopamine reuptake (IC₅₀ ~450 nM) in HEK293 cells expressing hDAT, measured via fluorescent substrate uptake .
- Mechanistic insights: Molecular dynamics simulations reveal hydrogen bonding between the amine group and Asp114 in the 5-HT₁A receptor binding pocket .
Q. What methodologies are used to assess its stability in biological matrices?
- LC-MS/MS: Quantifies degradation products in plasma; sample preparation involves protein precipitation with acetonitrile .
- Forced degradation studies: Exposure to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions identifies labile sites (e.g., ethyl group cleavage under acidic conditions) .
- Metabolic stability: Incubation with liver microsomes (human/rat) measures half-life (t₁/₂) via CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
